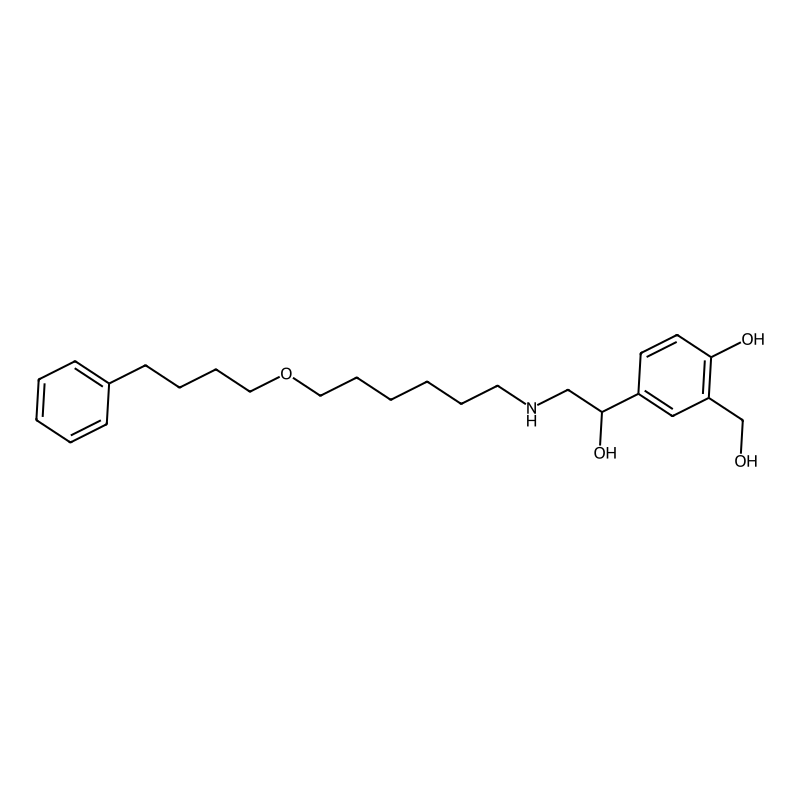

Salmeterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.26e-03 g/L

Synonyms

Canonical SMILES

Bronchodilation and Airflow Improvement

The core function of salmeterol lies in its ability to relax airway smooth muscle cells in the lungs. This relaxation results in bronchodilation, or the widening of airways, which improves airflow and eases breathing difficulties experienced in asthma and COPD National Center for Biotechnology Information, [Salmeterol - StatPearls: ]. Research studies evaluate the efficacy of salmeterol in improving lung function parameters like forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) National Institutes of Health, [Evaluation of the Clinical Effectiveness of the Salmeterol/Fluticasone Fixed-Dose Combination Delivered via the Elpenhaler® Device in Greek Patients with Chronic Obstructive Pulmonary Disease and Comorbidities: The AEOLOS Study: ].

Anti-inflammatory Effects

While bronchodilation is the primary mechanism of action, some studies suggest salmeterol might possess additional anti-inflammatory properties. It may help suppress the release of inflammatory mediators from mast cells in the lungs, potentially contributing to a reduction in airway inflammation associated with asthma National Center for Biotechnology Information, [Salmeterol - StatPearls: ]. However, further research is needed to fully understand the extent of salmeterol's anti-inflammatory effects.

Salmeterol is a long-acting beta-2 adrenergic receptor agonist primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing bronchial smooth muscle, leading to bronchodilation, which alleviates symptoms such as wheezing, coughing, and shortness of breath. Salmeterol is marketed under various trade names, including Serevent and Aeromax, and is typically administered via inhalation as a dry-powder inhaler or metered-dose inhaler .

The compound has a complex molecular structure characterized by an elongated lipophilic side chain that binds to the beta-2 adrenergic receptors, allowing for prolonged action—approximately 12 hours—compared to shorter-acting agents like albuterol, which lasts about 4 to 6 hours . Salmeterol's chemical formula is C25H37NO4, with a molecular weight of approximately 415.57 g/mol .

Salmeterol acts by mimicking the effects of epinephrine on beta-2 adrenergic receptors in the lungs. When these receptors are activated, they stimulate the production of cyclic adenosine monophosphate (cAMP), a signaling molecule that relaxes smooth muscle cells lining the airways [, ]. This relaxation allows for easier breathing and reduces symptoms like wheezing, shortness of breath, and chest tightness.

The long-acting nature of Salmeterol is attributed to its slow dissociation from the beta-2 receptor compared to short-acting beta-2 agonists (SABAs). This prolonged activation of the receptor pathway leads to sustained bronchodilation and improved lung function.

Physical and Chemical Properties

Salmeterol is generally well-tolerated; however, some potential side effects include tremor, heart palpitations, and nervousness []. It's important to note that LABAs, including Salmeterol, should not be used alone for the treatment of sudden asthma attacks. They are primarily used for long-term management and prevention of symptoms.

Salmeterol undergoes extensive metabolism primarily through the cytochrome P450 enzyme CYP3A4. The primary metabolic pathway involves hydroxylation, producing alpha-hydroxysalmeterol as a significant metabolite. This metabolic process results in the compound being predominantly eliminated through feces (approximately 57.4%) and urine (about 23%), with minimal unchanged salmeterol detected in either .

The following reaction illustrates the metabolic conversion:

Salmeterol exhibits its biological activity by binding selectively to beta-2 adrenergic receptors located in bronchial smooth muscle. This binding activates adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP), which subsequently activates protein kinase A. This cascade inhibits myosin light chain kinase activity, resulting in smooth muscle relaxation and bronchodilation .

Additionally, salmeterol has anti-inflammatory properties, inhibiting mast cell mediators such as histamine and leukotrienes, although its primary function remains bronchodilation .

The synthesis of salmeterol involves several steps that typically start from simpler organic compounds. A common synthetic route includes:

- Formation of the aromatic amine: Starting from appropriate phenolic compounds.

- Alkylation: Introducing the long alkyl chain that characterizes salmeterol.

- Hydroxylation: Modifying the structure to introduce hydroxyl groups at specific positions.

The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for pharmaceutical use .

Salmeterol is primarily used for:

- Asthma Management: It helps control symptoms and prevent bronchospasm.

- Chronic Obstructive Pulmonary Disease: It is effective in managing airflow obstruction and preventing exacerbations.

- Exercise-Induced Bronchospasm: Salmeterol can prevent wheezing during physical activity.

It is often prescribed alongside inhaled corticosteroids for more effective control of asthma symptoms .

Salmeterol may interact with other medications, particularly those affecting the cardiovascular system or other respiratory agents. Notably:

- Beta-blockers: These can antagonize the effects of salmeterol.

- Monoamine Oxidase Inhibitors: Concomitant use may enhance cardiovascular effects.

- CYP3A4 Inhibitors: Drugs that inhibit this enzyme can increase plasma levels of salmeterol, potentially leading to adverse effects .

Clinical studies have shown that while salmeterol is generally safe when used as prescribed, monitoring for potential interactions is essential.

Salmeterol shares similarities with other beta-2 adrenergic agonists but has unique properties due to its extended duration of action and specific receptor binding characteristics. Here are some comparable compounds:

| Compound | Duration of Action | Lipophilicity | Selectivity for Beta-2 |

|---|---|---|---|

| Albuterol | Short (4–6 hours) | Less lipophilic | Moderate |

| Formoterol | Long (12 hours) | More lipophilic | High |

| Terbutaline | Short (3–6 hours) | Moderate | Moderate |

| Indacaterol | Ultra-long (24 hours) | Very lipophilic | High |

Salmeterol's unique lipophilicity allows it to remain bound to the receptor longer than its counterparts, providing sustained bronchodilation without frequent dosing .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 4.15 /Estimated/

4.2

Melting Point

75.7-76.5 °C

75.5 - 76.5 °C

UNII

Related CAS

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Salmeterol ... /is/ indicated to prevent bronchospasm and reduce the frequency of acute asthma exacerbations in patients with chronic asthma who require regular treatment with an inhaled shorter-acting beta-adrenergic bronchodilator. ... Salmeterol may be used with or without concurrent inhaled or systemic corticosteroid therapy. During therapy with salmeterol ... , it is important for patients to have a fast-acting inhaled beta-adrenergic bronchodilator available for relief of acute attacks. /Included in US product labeling/

Salmeterol ... /is/ indicated for the prevention of exercise-induced bronchospasm. With use of salmeterol ... , it is important for patients to also have a fast-acting inhaled beta-adrenergic bronchodilator available for relief of acute attacks. ... /Included in US product labeling/

Salmeterol ... /is/ indicated as bronchodilators for the treatment of bronchospasm associated with chronic obstructive airway disease, including bronchitis and pulmonary emphysema. ... /Included in US product labeling/

Pharmacology

Salmeterol is a highly selective, long-acting beta-2 adrenergic agonist with bronchodilatory activity. Salmeterol's benzene moiety resembles the structure of catecholamines, and occupies the active site of beta-2 adrenergic receptor, while the long, lipophilic side chain of salmeterol, binds to the so called 'exosite' near the beta-2 adrenergic receptors. The binding at the exosite allows the active portion of the molecule to remain at the receptor site and continually engage and disengage with the receptor, therefore providing a long duration of action. This agent stimulates intracellular adenyl cyclase to catalyze the conversion of adenosine triphosphate to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels result in relaxation of bronchiolar smooth muscle, bronchodilation and increased bronchial airflow.

MeSH Pharmacological Classification

ATC Code

R - Respiratory system

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC12 - Salmeterol

Mechanism of Action

In vitro tests show that salmeterol is a potent and long-lasting inhibitor of the release of mast cell mediators, such as histamine, leukotrienes, and prostaglandin D2, from human lung. Salmeterol inhibits histamine-induced plasma protein extravasation and inhibits platelet activating factor-induced eosinophil accumulation in the lungs of guinea pigs when administered by the inhaled route. In humans, single doses of salmeterol attenuate allergen-induced bronchial hyper-responsiveness.

The pharmacologic effects of beta2-adrenoceptor agonist drugs, including salmeterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cyclic AMP). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells.

Salmeterol is a long-acting beta-adrenergic agonist. In vitro studies and in vivo pharmacologic studies demonstrate that salmeterol is selective for beta2-adrenoceptors compared with isoproterenol, which has approximately equal agonist activity on beta1- and beta2-adrenoceptors. In vitro studies show salmeterol to be at least 50 times more selective for beta2-adrenoceptors than albuterol. Although beta2-adrenoceptors are the predominant adrenergic receptors in bronchial smooth muscle and beta1-adrenoceptors are the predominant receptors in the heart, there are also beta2-adrenoceptors in the human heart comprising 10% to 50% of the total beta-adrenoceptors. The precise function of these is not yet established, but they raise the possibility that even highly selective beta2-agonists may have cardiac effects.

Salmeterol ... membrane binding is non-competitive and dissociation is slow so that its effects last for many hours. Despite this, salmeterol does not accumulate in tissues. Its mechanism of action can be explained by binding to a specific exo-site domain of the beta 2-receptor protein to produce continuous stimulation of the active site of the receptor, which gives salmeterol a profile of pharmacological activity unlike that of other beta 2-agonists. Due to its potent and prolonged activation of beta 2-adrenoceptors in airway smooth muscle cells, endothelial cells, mast cells and epithelial cells, salmeterol induces prolonged bronchodilatation, reduced vascular permeability, inhibition of inflammatory mediators, stimulation of ciliary function and modulation of ion and water transport across the bronchial mucosa.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Salmeterol is 57.4% eliminated in the feces and 23% in the urine. Less than 5% of a dose is eliminated in the urine as unchanged salmeterol.

In asthmatic patients, the volume of distribution of the central compartment is 177L and the volume of distribution of the peripheral compartment is 3160L.

The average clearance of salmeterol in a group of asthmatic patients was 392L/h. Further data regarding the clearance of salmeterol is not readily available.

The absorption of salmeterol xinafoate from the respiratory tract following oral inhalation has not been fully characterized. Although it has been suggested that most of an orally inhaled drug actually is swallowed, the bronchodilating action of orally inhaled sympathomimetic agents is believed to result from a local action of the portion of the dose that reaches the bronchial tree. Systemic concentrations of salmeterol are low or undetectable after inhalation of the recommended dosage of the aerosol (42 ug) or powder (50 ug) twice daily and are not predictive of therapeutic effects.

Binding of salmeterol averages 96% in vitro to human plasma proteins over the concentration range of 8-7722 ng/mL, which are concentrations greatly exceeding those achieved following usual doses of the drug. Salmeterol is bound to albumin and alpha 1 acid glycoprotein; the xinafoate moiety also is highly protein bound (greater than 99%) to albumin.

The distribution of salmeterol into various human organs and tissues following oral inhalation has not been fully characterized. Results of studies in rats indicate that salmeterol crosses the blood-brain barrier in trace amounts.

It is not known if salmeterol and/or its metabolites cross the placenta in humans. Following oral administration of 10 mg/kg of salmeterol in mice and rats, placental transfer of salmeterol occurred.

For more Absorption, Distribution and Excretion (Complete) data for SALMETEROL (8 total), please visit the HSDB record page.

Metabolism Metabolites

... A minor metabolite is formed by o-dealkylation of the phenylalkyl side chain /of salmeterol/.

... The cytochrome P450 (CYP) isoform 3A4 is responsible for aliphatic oxidation of salmeterol base, which is extensively metabolised by hydroxylation with the major metabolite being alpha-hydroxysalmeterol, with subsequent elimination predominantly in the feces...

Hepatic, metabolized by hydroxylation via CYP3A4 Half Life: 5.5 hours

Associated Chemicals

Wikipedia

4-Acetoxy-DiPT

Drug Warnings

Salmeterol oral inhalation therapy is intended for the maintenance treatment of asthma or chronic obstructive pulmonary disease (COPD) and should not be initiated in patients with substantially worsening or acutely deteriorating asthma or acute symptoms of COPD. ... Serious acute respiratory events, including fatalities, have been reported when salmeterol oral inhalation therapy has been initiated in such situations. In most cases, these adverse events have occurred in patients with severe asthma (e.g., those with a history of corticosteroid dependence, low pulmonary function, intubation, mechanical ventilation, frequent hospitalizations, or previous life-threatening acute asthma exacerbations) and/or in some patients in whom asthma has been acutely deteriorating (e.g., unresponsive to usual medications, increasing need for inhaled short-acting beta-agonists, marked increase in symptoms, recent emergency room visits, sudden or progressive deterioration in pulmonary function). However, such events also have occurred in patients with less severe asthma. Although it has not been determined whether salmeterol oral inhalation therapy contributed to these events or simply failed to relieve the deteriorating asthma, the manufacturer states that use of salmeterol oral inhalation in patients with substantially worsening or acutely deteriorating asthma is inappropriate.

Since salmeterol is cleared predominantly by hepatic metabolism, impaired liver function theoretically may lead to accumulation of the drug in plasma. Therefore, the manufacturer recommends that patients with hepatic disease be monitored closely while receiving salmeterol therapy.

Usual doses of salmeterol oral inhalation generally produce no apparent cardiovascular effects. However, clinically important changes in systolic and/or diastolic blood pressure and heart rate, as well as ECG changes, have occurred infrequently with salmeterol therapy in controlled clinical studies. Adverse cardiovascular effects of salmeterol have in some instances required discontinuance of the drug. Hypertension has been reported with salmeterol inhalation aerosol or powder during postmarketing surveillance.

For more Drug Warnings (Complete) data for SALMETEROL (21 total), please visit the HSDB record page.

Biological Half Life

Following oral administration of salmeterol in healthy individuals, the terminal elimination half-lives of salmeterol and the xinafoate moiety are about 5.5 hours and 11-15 days, respectively.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Information available in 2005 indicated that Salmeterol was used in the manufacture of pharmaceutical preparations in the following countries: Antigua & Barbuda, Aruba, Bahrain, Barbados, Chile, Croatia, Grenada, Guyana, India, Iran, Jamaica, Kuwait, Luxembourg, Netherlands Antilles, Oman, Qatar, Saint Lucia, Saint Vincent & The Grenadines, Slovenia, Turkey, Trinidad & Tobago, United Arab Emirates, Yugoslavia (1,2)

Information available in 2005 indicated that Salmeterol xinafoate was used in the manufacture of pharmaceutical preparations in the following countries: Algeria, Argentina, Australia, Austria, Bangladesh, Belgium, Brazil, Bulgaria, Canada, Chile, Costa Rica, Czech Republic, Denmark, Dominican Republic, Ecuador, El Salvador, Finland, France, Germany, Greece, Guatemala, Honduras, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Luxembourg, Malaysia, Mexico, Netherlands, New Zealand, Nicaragua, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Singapore, Slovenia, South Africa, Spain, Sweden, Switzerland, Thailand, Turkey, United Kingdom, United States (1,2) /Salmeterol xinafoate/

Storage Conditions

Commercially available metered-dose salmeterol xinafoate inhalers should be stored at 2-30 °C with the nozzle end down; freezing should be avoided. /Salmeterol xinafoate/

Interactions

In clinical studies, inhaled corticosteroids and/or inhaled cromolyn sodium did not alter the safety profile of salmeterol oral inhalation when these drugs were administered concurrently.

The systemic pharmacodynamic effects of inhaled salmeterol were not affected by the co-administration of fluticasone propionate.

Stability Shelf Life

Dates

Manchee GR, Barrow A, Kulkarni S, Palmer E, Oxford J, Colthup PV, Maconochie JG, Tarbit MH: Disposition of salmeterol xinafoate in laboratory animals and humans. Drug Metab Dispos. 1993 Nov-Dec;21(6):1022-8. [PMID:7905380]

Prentice B, Jaffe A, Thomas P: Beta2 Receptor Agonists Parnham M. (eds) Compendium of Inflammatory Diseases.

Manara A, Hantson P, Vanpee D, Thys F: Lactic acidosis following intentional overdose by inhalation of salmeterol and fluticasone. CJEM. 2012 Nov;14(6):378-81. doi: 10.2310/8000.2012.110581. [PMID:23131487]

Soulele K, Macheras P, Karalis V: Pharmacokinetic analysis of inhaled salmeterol in asthma patients: Evidence from two dry powder inhalers. Biopharm Drug Dispos. 2017 Oct;38(7):407-419. doi: 10.1002/bdd.2077. Epub 2017 Jul 12. [PMID:28374512]

Ullman A, Svedmyr N: Salmeterol, a new long acting inhaled beta 2 adrenoceptor agonist: comparison with salbutamol in adult asthmatic patients. Thorax. 1988 Sep;43(9):674-8. doi: 10.1136/thx.43.9.674. [PMID:2904183]

FDA Approved Drug Products: Serevent Salmeterol Xinafoate Inhaled Metered Aerosol (Discontinued)

FDA Approved Drug Products: Wixela Inhub Fluticasone and Salmeterol Inhalation Powder

FDA Approved Drug Products: Serevent Diskus Salmeterol Inhalation Powder

FDA Approved Drug Products: Airduo Respiclick Fluticasone and Salmeterol Inhalation Powder

FDA Approved Drug Products: Advair HFA Fluticasone and Salmeterol Inhalation Aerosol

FDA Approved Drug Products: Advair Diskus Fluticasone and Salmeterol Inhalation Powder

Cayman Chemical: Salmeterol MSDS

Explore Compound Types